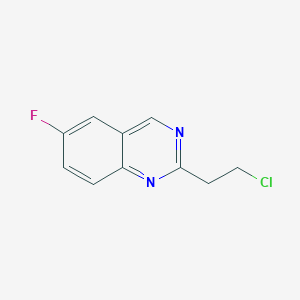
2-(2-Chloroethyl)-6-fluoroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethyl)-6-fluoroquinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a chloroethyl group at the second position and a fluorine atom at the sixth position of the quinazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-6-fluoroquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and 6-fluoroquinazoline.
Nucleophilic Substitution: The chloroethyl group is introduced through a nucleophilic substitution reaction. This involves reacting 2-chloroethylamine with 6-fluoroquinazoline in the presence of a suitable base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethyl)-6-fluoroquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles (e.g., amines, thiols).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminoethyl derivative, while oxidation might produce a quinazoline oxide.
Applications De Recherche Scientifique
2-(2-Chloroethyl)-6-fluoroquinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in biological research to study its effects on various cellular processes and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethyl)-6-fluoroquinazoline involves its interaction with specific molecular targets within cells. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of cellular processes. This can result in the disruption of DNA replication and transcription, ultimately causing cell death. The fluorine atom enhances the compound’s ability to penetrate cell membranes and reach its targets more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloroethyl)-6-chloroquinazoline: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Chloroethyl)-4-fluoroquinazoline: Fluorine atom at the fourth position instead of the sixth.
2-(2-Bromoethyl)-6-fluoroquinazoline: Bromine atom instead of chlorine in the ethyl group.
Uniqueness
2-(2-Chloroethyl)-6-fluoroquinazoline is unique due to the specific positioning of the chloroethyl and fluorine groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its lipophilicity and membrane permeability, making it more effective in biological applications compared to its analogs.
Propriétés
Formule moléculaire |
C10H8ClFN2 |
|---|---|
Poids moléculaire |
210.63 g/mol |
Nom IUPAC |
2-(2-chloroethyl)-6-fluoroquinazoline |
InChI |
InChI=1S/C10H8ClFN2/c11-4-3-10-13-6-7-5-8(12)1-2-9(7)14-10/h1-2,5-6H,3-4H2 |
Clé InChI |
XZXMKUVRTCAGDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=NC=C2C=C1F)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)
![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)
![N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide](/img/structure/B11715372.png)
![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)
![2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide](/img/structure/B11715385.png)
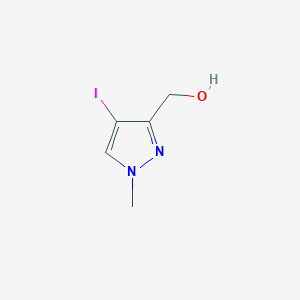
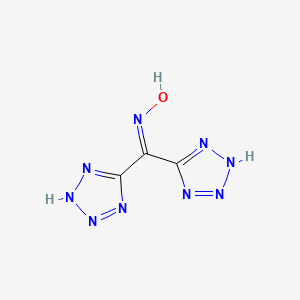
![(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol](/img/structure/B11715394.png)
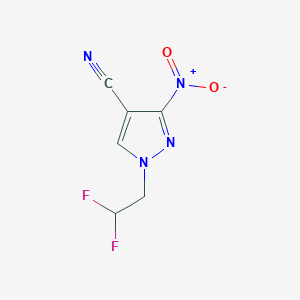
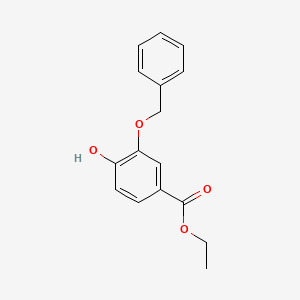
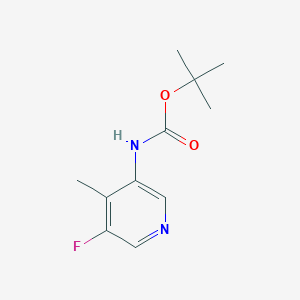
![benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate](/img/structure/B11715421.png)
![3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11715423.png)
